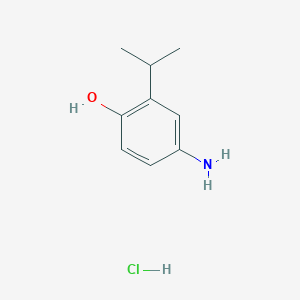
Chlorhydrate de 4-amino-2-(propan-2-yl)phénol
Vue d'ensemble
Description
4-Amino-2-(propan-2-yl)phenol hydrochloride is a chemical compound with the CAS Number: 1993232-89-5 . It has a molecular weight of 187.67 and is typically stored at room temperature . It is a versatile compound used in scientific research, with applications ranging from drug development to organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-aminopropan-2-yl)phenol hydrochloride . The InChI code is 1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H .Applications De Recherche Scientifique
Catalyse
Enfin, son rôle de catalyseur ou de support de catalyseur dans les réactions chimiques pourrait constituer un autre domaine d’application. La structure du composé pourrait faciliter l’accélération de certaines réactions, ce qui le rendrait utile dans les procédés industriels ou les initiatives de chimie verte.
Chacun de ces domaines présente des possibilités uniques pour l’application du chlorhydrate de 4-amino-2-(propan-2-yl)phénol, et les chercheurs continuent d’explorer tout son potentiel dans différents domaines de la science .
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Analyse Biochimique
Biochemical Properties
4-Amino-2-(propan-2-yl)phenol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, 4-Amino-2-(propan-2-yl)phenol hydrochloride can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 4-Amino-2-(propan-2-yl)phenol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Amino-2-(propan-2-yl)phenol hydrochloride has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. It also impacts the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 4-Amino-2-(propan-2-yl)phenol hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 4-Amino-2-(propan-2-yl)phenol hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2-(propan-2-yl)phenol hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-2-(propan-2-yl)phenol hydrochloride remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-Amino-2-(propan-2-yl)phenol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
4-Amino-2-(propan-2-yl)phenol hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. Additionally, 4-Amino-2-(propan-2-yl)phenol hydrochloride may require specific cofactors for its metabolic conversion, influencing its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 4-Amino-2-(propan-2-yl)phenol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 4-Amino-2-(propan-2-yl)phenol hydrochloride can be transported across cell membranes by solute carrier proteins, affecting its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of 4-Amino-2-(propan-2-yl)phenol hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy production. The precise localization of 4-Amino-2-(propan-2-yl)phenol hydrochloride within cells can significantly impact its biological effects .
Propriétés
IUPAC Name |
4-amino-2-propan-2-ylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6(2)8-5-7(10)3-4-9(8)11;/h3-6,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUHBALMKUBTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


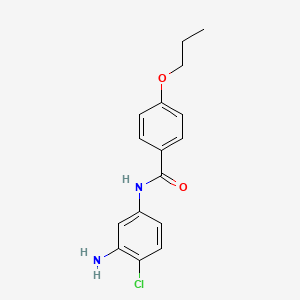
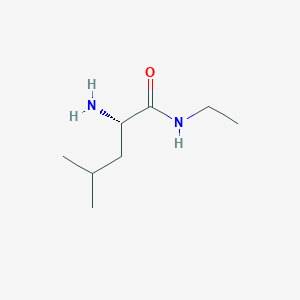
![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)



![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)
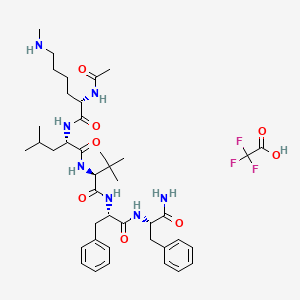
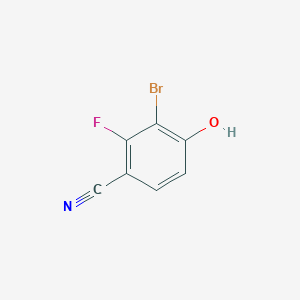
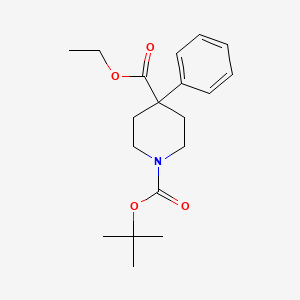

![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)

![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)
